molecular formula C23H23NO2 B13364605 3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone

3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone

Katalognummer: B13364605
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: GGJMGGARXXPPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethoxy group attached to the aniline ring, which is further connected to a diphenylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone typically involves the reaction of 4-ethoxyaniline with 1,3-diphenyl-1-propanone under specific conditions. One common method is the nucleophilic substitution reaction where 4-ethoxyaniline acts as a nucleophile, attacking the carbonyl carbon of 1,3-diphenyl-1-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or ruthenium complexes, can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxyaniline: Shares the ethoxy group but lacks the diphenylpropanone moiety.

    1,3-Diphenyl-1-propanone: Lacks the ethoxyanilino group.

    4-Amino-3-ethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

3-(4-Ethoxyanilino)-1,3-diphenyl-1-propanone is unique due to the combination of the ethoxyanilino and diphenylpropanone moieties, which confer specific chemical and biological properties not found in the individual components .

Eigenschaften

Molekularformel

C23H23NO2

Molekulargewicht

345.4 g/mol

IUPAC-Name

3-(4-ethoxyanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H23NO2/c1-2-26-21-15-13-20(14-16-21)24-22(18-9-5-3-6-10-18)17-23(25)19-11-7-4-8-12-19/h3-16,22,24H,2,17H2,1H3

InChI-Schlüssel

GGJMGGARXXPPBV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.